molecular formula C12H28N2 B13276354 [3-(Dimethylamino)propyl](heptan-4-YL)amine

[3-(Dimethylamino)propyl](heptan-4-YL)amine

Cat. No.: B13276354
M. Wt: 200.36 g/mol
InChI Key: NWXLKTOGYHCULN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propylamine is an organic compound with the molecular formula C12H28N2 and a molecular weight of 200.36 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a heptan-4-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of dimethylamine with a suitable alkyl halide, such as heptan-4-yl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

Dimethylamine+Heptan-4-yl chloride3-(Dimethylamino)propylamine\text{Dimethylamine} + \text{Heptan-4-yl chloride} \rightarrow \text{3-(Dimethylamino)propylamine} Dimethylamine+Heptan-4-yl chloride→3-(Dimethylamino)propylamine

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of 3-(Dimethylamino)propylamine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Dimethylamino)propylamine with hydrogen peroxide yields the corresponding amine oxide.

Scientific Research Applications

3-(Dimethylamino)propylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the heptan-4-yl group in 3-(Dimethylamino)propylamine imparts unique hydrophobic properties, making it more suitable for applications in non-polar environments. This structural feature also enhances its ability to interact with lipid membranes and hydrophobic protein domains, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N-heptan-4-yl-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H28N2/c1-5-8-12(9-6-2)13-10-7-11-14(3)4/h12-13H,5-11H2,1-4H3

InChI Key

NWXLKTOGYHCULN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCCCN(C)C

Origin of Product

United States

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